IMPDH Type II Isoform Inhibition Potency: BMS-566419 Versus MPA
BMS-566419 potently inhibits recombinant human IMPDH type II with an IC50 of 17 ± 2.2 nM [1]. In comparative enzymatic assays, BMS-566419 exhibits similar IMPDH type I/II inhibitory activity to MPA, albeit slightly less potent, establishing its viability as an alternative IMPDH inhibitor with a distinct chemical scaffold [2].
| Evidence Dimension | IMPDH type II enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 17 ± 2.2 nM |
| Comparator Or Baseline | Mycophenolic acid (MPA): similar inhibitory activity; BMS-566419 slightly less potent |
| Quantified Difference | Slightly less potent than MPA (exact fold-difference not specified in source) |
| Conditions | Recombinant human IMPDH type II; pH 8.0; 25°C; NADH production monitored |
Why This Matters
This establishes BMS-566419 as a structurally novel IMPDH inhibitor with potency comparable to the clinical standard, enabling mechanistic studies of IMPDH inhibition without the confounding GI toxicity and PK liabilities of MPA/MMF.
- [1] Watterson SH, Chen P, Zhao Y, Gu HH, Dhar TG, Xiao Z, et al. Acridone-based inhibitors of inosine 5′-monophosphate dehydrogenase: discovery and SAR leading to the identification of N-(2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-yl)-2-fluoro-9-oxo-9,10-dihydroacridine-3-carboxamide (BMS-566419). J Med Chem. 2007;50(15):3730-3742. View Source
- [2] Nakanishi T, Morokata T, Kubo K, Umeno H, Eikyu Y, Kozuki Y, Seki N. Effect of the inosine 5′-monophosphate dehydrogenase inhibitor BMS-566419 on rat cardiac allograft rejection. Int Immunopharmacol. 2010;10(1):91-97. View Source
